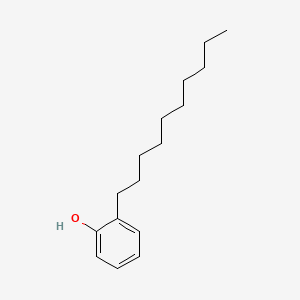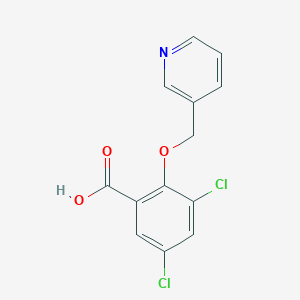
3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid is an organic compound with the molecular formula C13H9Cl2NO3. It is characterized by the presence of two chlorine atoms, a pyridine ring, and a benzoic acid moiety.
Méthodes De Préparation
The synthesis of 3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with pyridin-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
3,5-Dichloro-2-(pyridin-3-ylmethoxy)benzoic acid can be compared with similar compounds such as:
3,5-Dichlorobenzoic acid: Lacks the pyridine ring, resulting in different chemical and biological properties.
2-(Pyridin-3-ylmethoxy)benzoic acid: Lacks the chlorine atoms, which can affect its reactivity and applications.
3,5-Dichloro-2-methoxybenzoic acid: Lacks the pyridine ring, leading to different uses and effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
926230-40-2 |
|---|---|
Formule moléculaire |
C13H9Cl2NO3 |
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
3,5-dichloro-2-(pyridin-3-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H9Cl2NO3/c14-9-4-10(13(17)18)12(11(15)5-9)19-7-8-2-1-3-16-6-8/h1-6H,7H2,(H,17,18) |
Clé InChI |
NQXVHKGRGJRIIC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)COC2=C(C=C(C=C2Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
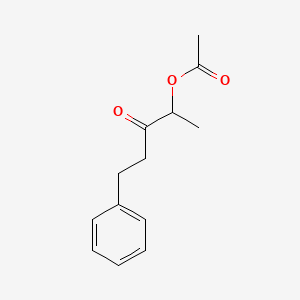


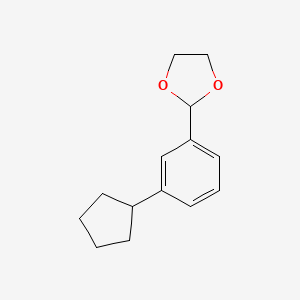
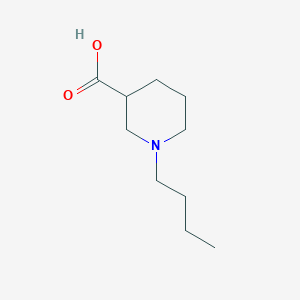
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine](/img/structure/B14145478.png)
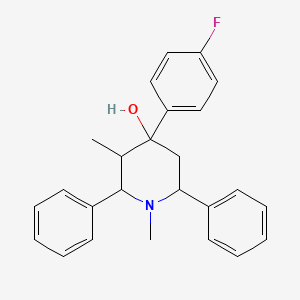

![6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one](/img/structure/B14145487.png)



